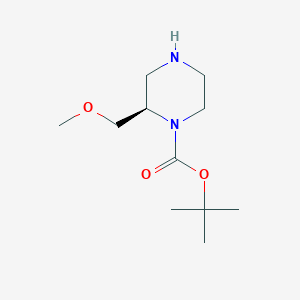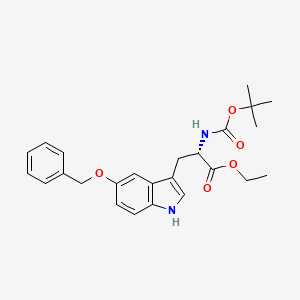![molecular formula C13H16F2N2O2 B1393290 2-(二乙氧基甲基)-5,6-二氟-1-甲基-1H-苯并[d]咪唑 CAS No. 958863-37-1](/img/structure/B1393290.png)
2-(二乙氧基甲基)-5,6-二氟-1-甲基-1H-苯并[d]咪唑
描述
2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms and the diethoxymethyl group in this compound enhances its chemical stability and biological activity.
科学研究应用
2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their potential therapeutic properties, including antiviral, antifungal, and anticancer activities.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
Target of Action
Imidazole derivatives have been known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .
Mode of Action
Imidazole derivatives have been shown to exhibit antiparasitic action . The interaction of these compounds with their targets leads to changes that inhibit the growth of parasites .
Biochemical Pathways
Imidazole moieties are known to play a crucial role in various biochemical processes, including acting as an acid or a base .
Pharmacokinetics
The compound’s molecular weight is 25624900, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to have excellent selectivity activity against certain parasites .
生化分析
Biochemical Properties
2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can affect the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can be found in the cytoplasm and mitochondria, affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with diethoxymethyl acetate in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorine atoms and diethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
相似化合物的比较
Similar Compounds
- 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
- 2-(Methoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole
- 2-(Ethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole
Uniqueness
The unique combination of the diethoxymethyl group and fluorine atoms in 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole distinguishes it from other similar compounds. This structural arrangement enhances its chemical stability, biological activity, and potential therapeutic applications.
属性
IUPAC Name |
2-(diethoxymethyl)-5,6-difluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-4-18-13(19-5-2)12-16-10-6-8(14)9(15)7-11(10)17(12)3/h6-7,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLZDBZPOTGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=CC(=C(C=C2N1C)F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680544 | |
| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-37-1 | |
| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958863-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)
![N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)



![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)

![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)

